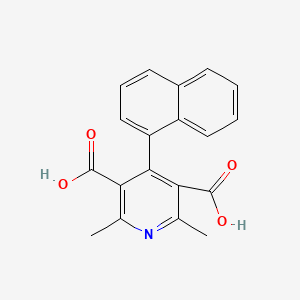

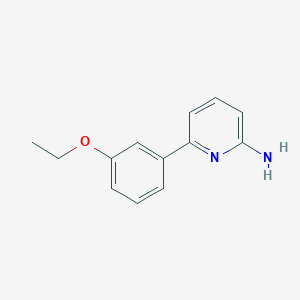

![molecular formula C14H13N3 B1451851 3-Amino-2-(4-metilfenil)imidazo[1,2-a]piridina CAS No. 80493-72-7](/img/structure/B1451851.png)

3-Amino-2-(4-metilfenil)imidazo[1,2-a]piridina

Descripción general

Descripción

“2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 80493-72-7. It has a molecular weight of 223.28 and is solid in its physical form .

Synthesis Analysis

The compound can be synthesized through a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylamine and the InChI code is 1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 .Chemical Reactions Analysis

The compound is part of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines that were designed, synthesized, and evaluated as selective COX-2 inhibitors .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 223.28 .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de la 3-Amino-2-(4-metilfenil)imidazo[1,2-a]piridina

El compuesto this compound es una molécula versátil con aplicaciones potenciales en diversos campos de investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en seis áreas distintas:

Inhibición selectiva de COX-2 para fármacos antiinflamatorios: La inhibición selectiva de la enzima ciclooxigenasa-2 (COX-2) es un objetivo terapéutico crucial para el desarrollo de fármacos antiinflamatorios. Este compuesto ha sido evaluado por su eficacia como inhibidor selectivo de COX-2, lo que es significativo para tratar el dolor y la inflamación sin los efectos secundarios gastrointestinales asociados con los AINE no selectivos .

Desarrollo de agentes antinociceptivos: Se han explorado las propiedades antinociceptivas de este compuesto a través de pruebas de formalina, lo que indica su potencial para aliviar el dolor. Esto podría conducir al desarrollo de nuevos medicamentos para el manejo del dolor, particularmente para las afecciones de dolor crónico .

Investigación del cáncer: Los derivados de imidazo[1,2-a]piridina, incluida la this compound, han mostrado promesa en la investigación del cáncer. Su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas los convierte en valiosos para diseñar nuevas terapias contra el cáncer .

Dispositivos optoelectrónicos: La estructura química y los comportamientos ópticos únicos de los derivados de imidazo[1,2-a]piridina los hacen adecuados para aplicaciones en dispositivos optoelectrónicos. Se pueden utilizar en el desarrollo de componentes como diodos emisores de luz (LED), fotodetectores y otros dispositivos que requieren propiedades luminiscentes específicas .

Sensores e imagenología: Debido a sus propiedades luminiscentes, estos compuestos también se están investigando para su uso en aplicaciones de sensores e imagenología. Podrían incorporarse a sensores para detectar contaminantes ambientales o usarse como emisores para microscopía confocal, mejorando las técnicas de imagenología en la investigación biológica .

Farmacocinética y desarrollo de fármacos: También se está investigando el perfil farmacocinético de los derivados de imidazo[1,2-a]piridina. Comprender cómo se absorben, distribuyen, metabolizan y excretan estos compuestos puede informar su desarrollo en medicamentos seguros y efectivos .

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine interacts with the COX-2 enzyme by forming hydrogen bonds within the active site . The docking studies performed demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .

Biochemical Pathways

The compound affects the arachidonic acid cascade, a biochemical pathway where the COX enzymes play a key role . By inhibiting the COX-2 enzyme, the compound reduces the conversion of arachidonic acid to prostaglandins and other prostanoids . These prostanoids are involved in many inflammatory processes .

Result of Action

The inhibition of the COX-2 enzyme by 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine leads to a decrease in the production of prostaglandins and other prostanoids . This results in reduced inflammation, pain, and fever . In particular, one derivative of the compound exhibited significant antinociceptive activity .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to inflammatory mediators . The compound has been shown to inhibit COX-2 selectively, reducing inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors . Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX-2 can lead to decreased production of prostaglandins, which are involved in inflammation and pain signaling . This modulation of signaling pathways can result in altered gene expression and changes in cellular metabolism, potentially impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal issues and potential liver toxicity. Threshold effects have been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-2 affects the arachidonic acid cascade, reducing the production of prostaglandins and other inflammatory mediators . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHFPRWXPPMWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)

![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)

![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)